2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide
Description
Properties
Molecular Formula |
C14H20Cl2N2O |
|---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide |
InChI |
InChI=1S/C14H20Cl2N2O/c1-4-18(14(19)13(17)9(2)3)8-10-5-6-11(15)7-12(10)16/h5-7,9,13H,4,8,17H2,1-3H3 |
InChI Key |
XIGSGXJYDQOHTP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C(C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethyl-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dichlorobenzyl intermediate: The reaction of 2,4-dichlorobenzyl chloride with an appropriate nucleophile, such as an amine, under basic conditions to form the dichlorobenzyl intermediate.
Introduction of the butanamide backbone: The dichlorobenzyl intermediate is then reacted with an appropriate butanamide derivative, such as N-ethyl-3-methylbutanamide, under suitable conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethyl-3-methylbutanamide may involve large-scale batch or continuous processes. These methods often utilize automated reactors and advanced purification techniques to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or nitroso derivatives.
Reduction: The dichlorobenzyl group can be reduced to form the corresponding benzyl derivatives.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Formation of oxides or nitroso derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethyl-3-methylbutanamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Pharmaceuticals: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industrial Chemistry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group and dichlorobenzyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
(a) Receptor Specificity
- U-49900: Exhibits high affinity for μ-opioid receptors due to its benzamide core and diethylamino-cyclohexyl group, which mimics morphine’s piperidine ring .
- Target Compound: The absence of a cyclohexyl group and presence of a primary amine may shift selectivity toward non-opioid targets, such as GABAA receptors, based on structural parallels to anticonvulsant amides .
(b) Metabolic Stability
(c) Bioactivity
- Anticonvulsant Analog (from ): The quinazolinone-dichlorophenyl hybrid demonstrates seizure suppression in rodent models, likely via sodium channel blockade . The target compound’s methylbutanamide backbone could modulate similar pathways but with altered potency due to steric effects from the ethyl group.
- Psychoactive Analog (from ) : The 4-chlorophenyl variant’s psychoactivity suggests dichlorophenyl positioning (2,4 vs. 4) may influence CNS penetration or dopamine receptor affinity .
Physicochemical Properties
| Property | Target Compound | U-49900 | Etaconazole |
|---|---|---|---|
| Molecular Weight | ~340 g/mol (estimated) | 393.3 g/mol | 328.2 g/mol |
| LogP | ~3.5 (predicted) | 4.1 (experimental) | 4.8 (experimental) |
| Hydrogen Bond Donors | 1 (NH2) | 1 (amide NH) | 0 |
Note: LogP values correlate with dichlorophenyl’s contribution to lipophilicity. Etaconazole’s higher LogP reflects its non-polar triazole ring .
Biological Activity
The compound 2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide , often referred to as a derivative of aminoindans, has garnered significant interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H18Cl2N2
- Molecular Weight : 271.20 g/mol
The presence of the dichlorophenyl group suggests potential interactions with various biological targets, particularly in neuropharmacology.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Dopamine Receptor Modulation : Compounds with similar structures have been shown to interact with dopamine receptors, particularly the D(3) receptor, which is implicated in mood regulation and reward pathways .
- Neuroprotective Effects : Studies indicate that related aminoindans can enhance levels of brain-derived neurotrophic factor (BDNF), contributing to neuroprotection and cognitive function improvement in animal models .
- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects at higher concentrations (IC50 values around 368.2 mg/L for rat brain neurons), indicating a dose-dependent relationship that warrants further investigation for therapeutic applications .
Case Studies and Research Findings
- Neuroprotection in Animal Models : A study involving double-lesioned rats treated with aminoindan derivatives showed significant reductions in behavioral deficits compared to saline-treated controls. Notably, BDNF levels were significantly increased in treated groups, suggesting a neuroprotective mechanism at play .
- Dopamine D(3) Antagonism : Another research highlighted the synthesis and evaluation of N-alkyl substituted 2-aminoindans as selective D(3) antagonists. The findings suggest that specific substitutions can enhance binding affinity and selectivity towards dopamine receptors, which may be relevant for treating psychotic disorders .
- Cytotoxicity Assessment : In vitro cytotoxicity assays indicated that while the compound exhibits some cytotoxic effects, it remains well-tolerated at lower doses during acute exposure in animal models .
Comparative Biological Activity Table
| Compound Name | IC50 (mg/L) | Mechanism of Action | Notes |
|---|---|---|---|
| This compound | 368.2 | Dopamine D(3) receptor antagonist | Neuroprotective properties observed |
| 5,6-Dimethoxy-N-dipropyl-aminoindan | 403.1 | Neuroprotection via BDNF enhancement | Effective in motor/cognitive tasks |
| N-(4-nitrophenyl)-N-ethyl-3-methylbutanamide | 500 | Cytotoxic effects observed | Requires further safety evaluation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
